molecular formula C13H21NO6S B13511350 7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid

7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B13511350
M. Wt: 319.38 g/mol
InChI Key: PPVDHSQQYXZUHX-UHFFFAOYSA-N
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Description

7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dioxo-thia-azaspiro framework, and a carboxylic acid functional group. It is primarily used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-CPBA

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc-protected nitrogen and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. This can lead to inhibition or modulation of enzymatic activity, making it useful in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

  • 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-1-carboxylic acid
  • 7-[(Tert-butoxy)carbonyl]-7-azaspiro[3.5]nonane-5-carboxylic acid
  • 7-[(Tert-butoxy)carbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

Uniqueness

What sets 7-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid apart is its unique spirocyclic structure combined with the presence of a dioxo-thia moiety. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H21NO6S

Molecular Weight

319.38 g/mol

IUPAC Name

7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C13H21NO6S/c1-12(2,3)20-11(17)14-6-4-13(5-7-14)8-9(10(15)16)21(13,18)19/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

PPVDHSQQYXZUHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(S2(=O)=O)C(=O)O

Origin of Product

United States

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